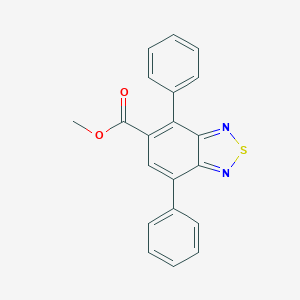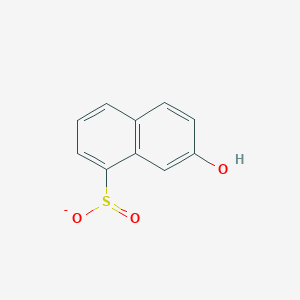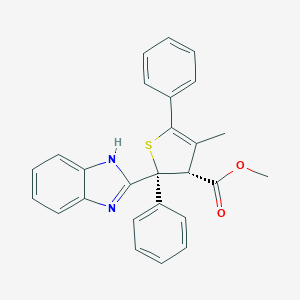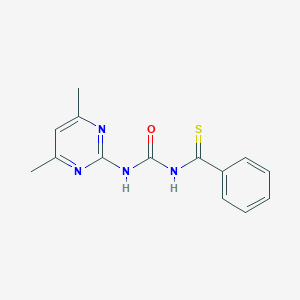
4-Nitro-1,2-dihydro-5-acenaphthylenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1,2-dihydro-5-acenaphthylenol is a chemical compound with the molecular formula C12H9NO3. It is a yellow crystalline powder that is used in scientific research for its unique properties. This compound has been the subject of numerous studies due to its potential applications in various fields. In
Mechanism of Action
The mechanism of action of 4-Nitro-1,2-dihydro-5-acenaphthylenol is not fully understood. However, studies have shown that it inhibits the growth of bacterial and fungal cells by disrupting their cell membranes. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is necessary for the elimination of abnormal cells in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-Nitro-1,2-dihydro-5-acenaphthylenol exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit DNA synthesis and repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Nitro-1,2-dihydro-5-acenaphthylenol is its broad-spectrum antimicrobial activity. This makes it a useful compound for the development of new antibiotics and antifungal agents. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-Nitro-1,2-dihydro-5-acenaphthylenol. One area of research is the development of new antibacterial and antifungal agents based on this compound. Another area of research is the study of its potential anticancer activity and the development of new cancer therapies. Additionally, the synthesis and characterization of new derivatives of 4-Nitro-1,2-dihydro-5-acenaphthylenol may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Synthesis Methods
The synthesis of 4-Nitro-1,2-dihydro-5-acenaphthylenol involves the condensation of 2-nitrobenzaldehyde and cyclopentadiene in the presence of a catalyst. This reaction yields the intermediate product 4-nitro-1,2-dihydro-5-acenaphthene, which can be further oxidized to produce the final product, 4-Nitro-1,2-dihydro-5-acenaphthylenol.
Scientific Research Applications
4-Nitro-1,2-dihydro-5-acenaphthylenol has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and material science. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development.
properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.2 g/mol |
IUPAC Name |
4-nitro-1,2-dihydroacenaphthylen-5-ol |
InChI |
InChI=1S/C12H9NO3/c14-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)13(15)16/h1-3,6,14H,4-5H2 |
InChI Key |
SMFCLZNIYUHNNM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C3=C2C1=CC=C3)O)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=CC(=C(C3=CC=CC1=C23)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)



![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)



![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)